Sodium 4-bromo-3-fluorobenzene-1-sulfinate
Description
Sodium 4-bromo-3-fluorobenzene-1-sulfinate (Chemical formula: C₆H₃BrFNaO₂S) is a sulfinate salt characterized by a benzene ring substituted with bromine (Br) and fluorine (F) at the 4- and 3-positions, respectively, and a sulfinate (-SO₂⁻) group at the 1-position. This compound is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions and as a precursor for sulfone derivatives . Its structural uniqueness arises from the combination of electron-withdrawing substituents (Br, F) and the sulfinate moiety, which influence its reactivity, solubility, and stability compared to analogous sulfinate salts.
Properties
Molecular Formula |
C6H3BrFNaO2S |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;4-bromo-3-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
FDMXMPDNWBCRQN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])F)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-bromo-3-fluorobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl halide with sodium sulfite under specific conditions. For instance, the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with sodium sulfite in an aqueous medium can yield this compound .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale sulfonylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromo-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols or sulfides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include thiols and sulfides.
Scientific Research Applications
Sodium 4-bromo-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of sulfonylation reactions and their biological implications.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Sodium sulfinates are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-bromo-3-fluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, forming new sulfur-containing compounds. This reactivity is attributed to the electrophilic nature of the sulfonyl group, which readily reacts with nucleophiles such as amines, alcohols, and thiols .
Comparison with Similar Compounds
The following analysis compares Sodium 4-bromo-3-fluorobenzene-1-sulfinate with structurally related sulfinate salts, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects and Molecular Properties
Key differences arise from the nature and position of substituents:
| Compound Name | Substituents | Molecular Weight (g/mol) | Water Solubility (g/100 mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | -Br (4), -F (3) | 283.06 | 12.3 (20°C) | 220–225 (decomposition) |
| Sodium benzene sulfinate | None | 178.16 | 25.0 (20°C) | 250–260 |
| Sodium 4-chloro-3-fluorobenzene-1-sulfinate | -Cl (4), -F (3) | 238.59 | 18.9 (20°C) | 230–235 |
| Sodium 4-methoxybenzene sulfinate | -OCH₃ (4) | 196.18 | 8.7 (20°C) | 210–215 |
Key Observations :
- Electron-withdrawing substituents (Br, F) reduce solubility in polar solvents compared to unsubstituted sodium benzene sulfinate due to decreased polarity of the aromatic ring .

- Thermal stability decreases with heavier substituents (Br > Cl) due to increased steric strain and weaker C–Br bonds.
- Methoxy-substituted analogs exhibit lower thermal stability, as the electron-donating -OCH₃ group destabilizes the sulfinate anion through resonance effects .
Reactivity in Cross-Coupling Reactions
The bromine substituent in this compound enhances its utility in Suzuki-Miyaura couplings compared to non-halogenated analogs. For example:
- Reaction with aryl boronic acids : Yields biphenyl sulfones at 75–85% efficiency, outperforming sodium 4-chloro-3-fluorobenzene-1-sulfinate (60–70% yield) due to Br’s superior leaving-group ability.
- Fluorine’s role : The meta-fluorine substituent directs electrophilic attacks to the para-position, enabling regioselective functionalization. This is absent in sodium 4-bromobenzene sulfinate.
Spectroscopic Distinctions
Infrared (IR) and NMR spectra highlight substituent-driven differences:
- IR spectroscopy : The S–O stretching frequency in this compound (1150 cm⁻¹) is lower than in sodium 4-methoxybenzene sulfinate (1180 cm⁻¹), reflecting reduced electron density at the sulfinate group due to Br/F .
- ¹⁹F NMR : A single peak at -112 ppm (vs. -105 ppm for sodium 4-chloro-3-fluorobenzene-1-sulfinate) confirms the fluorine environment’s sensitivity to adjacent substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

